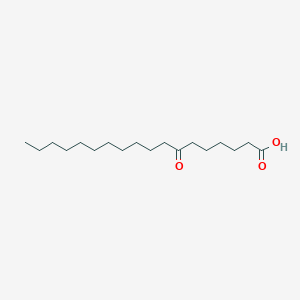

7-Oxo-octadecanoic acid

Vue d'ensemble

Description

7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors .

Synthesis Analysis

The synthesis of 7-Oxooctanoic acid involves the action of acid synthases on acetyl-CoA and malonyl-CoA precursors . There are also studies on the enzymatic synthesis of related compounds, such as 7-oxo-lithocholic acid .

Molecular Structure Analysis

The molecular formula of 7-Oxooctadecanoic acid is C18H34O3 . It has a molecular weight of 298.5 g/mol . The InChI representation is InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17 (19)15-12-10-13-16-18 (20)21/h2-16H2,1H3, (H,20,21) .

Physical And Chemical Properties Analysis

7-Oxooctadecanoic acid has a molecular weight of 298.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 16 rotatable bonds . The topological polar surface area is 54.4 Ų .

Applications De Recherche Scientifique

Plant Physiology and Biochemistry

- Octadecanoid Biosynthesis in Plants : 7-Oxo-octadecanoic acid is involved in octadecanoid biosynthesis, a critical pathway in plant signaling influencing physiological processes like senescence and pathogen defense. A study by Schaller & Weiler (1997) found that the enzyme 12-oxo-phytodienoate reductase, part of this pathway, is crucial in channeling octadecanoids into beta-oxidation.

- Rice Octadecanoid Pathway : In rice (Oryza sativa), the octadecanoid pathway, which includes compounds like 12-oxo-phytodienoic acid and jasmonic acid, regulates immune responses. Agrawal et al. (2004) highlighted the need to identify and characterize genes specific to this pathway in rice to understand its role in plant defense mechanisms (Agrawal et al., 2004).

Microbiology and Bioconversion

- Microbial Oxidation of Oleic Acid : Microorganisms like Saccharomyces cerevisiae and Nocardia species can convert oleic acid into compounds including 10-oxo-octadecanoic acid. This process, studied by El-Sharkawy et al. (1992), demonstrates the ability of microbes to produce oxo fatty acids, which may include 7-Oxo-octadecanoic acid (El-Sharkawy et al., 1992).

Materials Science

- Thermal Conductivity of Octadecanoic Acid : Research by Zou et al. (2019) explored the thermal conductivity of octadecanoic acid in various forms, revealing how size affects its thermal transport properties. This study is relevant for the development of phase change materials in heat storage (Zou et al., 2019).

Other Applications

- Acaricidal Mechanism Study : Octadecanoic acid derivatives were found to have acaricidal properties against Sarcoptes scabiei var. cuniculi. The study by Song et al. (2017) revealed that these compounds affect energy metabolism pathways, particularly oxidative phosphorylation (Song et al., 2017).

- Anti-inflammatory Bioactive Compounds : A study on the Jatropha curcas plant identified octadecanoic acid as an active compound with anti-inflammatory properties. This highlights its potential use in traditional medicine for treating inflammation-related conditions (Othman et al., 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that fatty acids and their derivatives, including oxylipins like 7-oxo-octadecanoic acid, have been found to have inhibitory effects towards fungal growth .

Mode of Action

Fatty acids and their derivatives are known to interact with their targets in a way that inhibits fungal growth and the production of mycotoxins .

Biochemical Pathways

7-Oxo-octadecanoic acid is part of the octadecanoid family of compounds, which are involved in the oxidative metabolism of 18-carbon fatty acids . The octadecanoid pathway is a biosynthetic pathway for the production of the phytohormone jasmonic acid (JA), an important hormone for the induction of defense genes .

Pharmacokinetics

The chemspider database provides some information about the compound, including its molecular formula (c18h34o3) and average mass (298461 Da) .

Result of Action

It is known that fatty acids and their derivatives can have a significant impact on fungal inhibition and the impairment of mycotoxin production .

Propriétés

IUPAC Name |

7-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRRSLQNYJZXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415264 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-octadecanoic acid | |

CAS RN |

16694-32-9 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

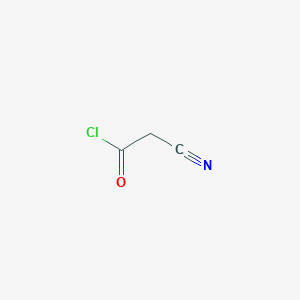

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)